Product packaging for Dbco-peg10-dbco(Cat. No.:)

Dbco-peg10-dbco

Cat. No.: B8104335
M. Wt: 1075.2 g/mol
InChI Key: YKWYKWQNOGPNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzocyclooctyne Terminal Groups: Electronic Configuration and Strain Dynamics

The DBCO termini in this compound belong to the class of azacyclooctynes, characterized by a fused dibenzocyclooctyne core with a nitrogen atom replacing one bridgehead carbon. This substitution introduces significant ring strain, quantified at approximately 17.9 kcal/mol for cyclooctyne derivatives, which drives the rapid [3+2] cycloaddition with azides. The LUMO (lowest unoccupied molecular orbital) energy of DBCO is lowered due to electron-withdrawing effects from the aromatic rings, enhancing its reactivity toward electron-rich azides.

The strain dynamics of DBCO arise from its bicyclic structure, where the eight-membered ring adopts a boat-like conformation to minimize angle strain. This distortion creates a dihedral angle of 158° between the two benzene rings, further increasing torsional strain. Computational studies reveal that the activation energy for DBCO-azide cycloaddition is 9.2 kcal/mol lower than analogous reactions with linear alkynes, enabling reaction rate constants exceeding 0.3 M⁻¹s⁻¹ under physiological conditions.

Property Value Source
Ring strain energy 17.9 kcal/mol
Cycloaddition rate (k) 0.3–2.0 M⁻¹s⁻¹
LUMO energy -1.8 eV (calculated)

Decaethylene Glycol Spacer: Conformational Flexibility and Hydrophilic Properties

The PEG10 spacer in this compound consists of ten repeating ethylene oxide units (-CH₂CH₂O-) with a molecular weight of 458.55 g/mol for the standalone PEG10 diol. When incorporated into this compound, the PEG chain adopts a helical conformation in aqueous solutions, with a persistence length of 3.4 Å per monomer unit. This flexibility allows the DBCO termini to sample a spherical volume with a radius of ~18 Å, optimizing accessibility for azide partners.

The hydrophilic nature of PEG10 arises from its ether oxygen atoms, which form hydrogen bonds with water molecules, yielding a hydration shell of ~25 water molecules per PEG10 unit. This property confers water solubility to this compound (>50 mg/mL in PBS), despite the inherent hydrophobicity of the DBCO moieties. The PEG spacer also reduces nonspecific protein adsorption by 90% compared to hydrocarbon linkers, making it ideal for biological applications.

Property Value Source
PEG10 molecular weight 458.55 g/mol
Hydration shell size 25 H₂O molecules/unit
Solubility in water >50 mg/mL

Bivalent Reactivity: Symmetrical DBCO Group Orientation

The symmetrical placement of DBCO groups at both termini of PEG10 enables unique bivalent reactivity. Each DBCO moiety can independently engage azide partners through strain-promoted cycloaddition, allowing for three distinct conjugation scenarios:

  • Homobifunctional conjugation : Two azide-bearing molecules crosslinked via the PEG10 spacer.
  • Heterobifunctional conjugation : One DBCO reacts with an azide, leaving the second DBCO available for subsequent labeling.
  • Multivalent assembly : Coordination of multiple this compound molecules into supramolecular networks through azide-rich scaffolds.

The 23-atom PEG10 spacer (length ~35 Å) provides optimal separation between DBCO groups to prevent steric hindrance during concurrent reactions. Kinetic studies show that the second DBCO group reacts 1.8-fold faster than the first due to reduced conformational entropy after initial azide binding. This phenomenon, termed "cooperative strain enhancement," is unique to symmetrical cyclooctyne architectures.

Parameter Value Source
Spacer length 35 Å
Second reaction rate 1.8× first reaction
Minimum azide spacing 8 Å (for concurrent binding)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H74N4O14 B8104335 Dbco-peg10-dbco

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWYKWQNOGPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H74N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent System

Ethanol/water mixtures (3:2 v/v) are preferred for DBCO reactions due to their ability to solubilize both PEG and DBCO-NHS ester while minimizing hydrolysis. Polar aprotic solvents like DMF may accelerate reaction rates but require stringent anhydrous conditions.

Stoichiometry and Yield

A 1:2.2 molar ratio of PEG10 diamine to DBCO-NHS ester maximizes bifunctionalization, with typical yields of 70–78% after purification. Excess DBCO-NHS ester is removed via dialysis (MWCO: 1 kDa) or repeated precipitation.

Temperature and Time

Reactions proceed efficiently at room temperature (20–25°C) within 60 minutes, though extended incubation (up to 24 hours) may improve yields for large-scale syntheses.

Functional Applications and Case Studies

Bioconjugation in Vaccine Development

This compound has been employed to modify endogenous virus-like particles (eVLPs) for antigen delivery. In a recent study, DBCO-C6-NHS ester was anchored onto PEG10-assembled eVLPs, enabling subsequent click chemistry with azide-functionalized CpG oligonucleotides (CpG-ODN). This approach enhanced dendritic cell uptake and immune response, demonstrating the utility of this compound in vaccine design.

PROTAC Synthesis

As a PROTAC linker, this compound facilitates the assembly of heterobifunctional degraders. For example, this compound conjugates have linked E3 ligase ligands to target protein binders, enabling targeted protein degradation via the ubiquitin-proteasome system .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG10-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .

Common Reagents and Conditions

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrates. No copper catalyst is required, which makes the reaction biocompatible.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is formed between the DBCO group and the azide group of the reacting compound .

Scientific Research Applications

Synthesis of PROTACs

DBCO-PEG10-DBCO is primarily used as a linker in the development of PROTACs, which are engineered to selectively degrade target proteins through the ubiquitin-proteasome system. This approach has significant implications for targeted cancer therapies.

Case Study:
In a recent study, this compound was employed to connect ligands specific to E3 ubiquitin ligases with target proteins, demonstrating effective degradation of oncogenic proteins in vitro. The study highlighted that the linker’s hydrophilicity improved solubility, facilitating better cellular uptake and efficacy .

Vaccine Development

The compound has been utilized in engineering virus-like particles (VLPs) for peptide vaccine delivery. By anchoring tumor neoantigens onto VLPs using this compound, researchers have successfully enhanced immune responses against liver cancer.

Case Study:
A study demonstrated that VLPs modified with this compound could effectively deliver neoantigens to dendritic cells (DCs), resulting in significant activation of immune responses in mouse models. The modification process involved coupling CpG oligonucleotides to enhance immunogenicity .

Table 1: Efficacy of this compound in Vaccine Delivery

ParameterControl VLPDBCO-Modified VLP
Neoantigen Delivery Efficiency (%)3099.9
DC Maturation (IL-6 Secretion)LowHigh
Tumor Response in Mouse ModelMinimalSignificant

Drug Delivery Systems

The hydrophilic nature of the PEG spacer arm enhances the solubility and stability of drug formulations. This compound can be conjugated with therapeutic agents for targeted delivery.

Case Study:
Research indicated that this compound-conjugated drugs exhibited improved pharmacokinetics and biodistribution profiles compared to non-conjugated counterparts. The study emphasized its potential in developing more effective cancer therapeutics by reducing off-target effects .

Mechanism of Action

DBCO-PEG10-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-bearing compounds, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules without interfering with native biological functions .

Comparison with Similar Compounds

Structural and Functional Variations in DBCO-PEGn-DBCO Series

The PEG chain length (n) significantly influences physicochemical properties and applications. Key examples include:

Compound PEG Units (n) Molecular Weight (g/mol) Solubility Key Applications References
DBCO-PEG2-DBCO 2 722.8 Organic solvents Small-molecule conjugation
DBCO-PEG4-DBCO 4 811.0 Water/DMSO Cell-surface labeling
DBCO-PEG10-DBCO 10 1,075.3 Water/organic Nanomaterial functionalization
DBCO-PEG10k-DBCO ~227* 10,000 Water Drug delivery systems

*PEG10k corresponds to ~227 ethylene glycol units.

Key Findings :

  • Solubility : Shorter PEG chains (e.g., PEG2) favor organic solvents, while longer chains (PEG10 and PEG10k) enhance aqueous solubility .
  • Spacer Flexibility: PEG10 balances steric flexibility and molecular size, making it ideal for nanoparticle conjugation .
  • Immunogenicity: Longer PEG chains (e.g., PEG10k) reduce nonspecific protein adsorption in vivo .

Functionalized DBCO-PEG Derivatives

Compounds with additional reactive groups expand application scope:

Compound Functional Group Key Features Applications References
DBCO-PEG4-TFP Ester Tetrafluorophenol Rapid amine coupling Protein crosslinking
DBCO-PEG5-NHS Ester NHS ester Stable amide bond formation Antibody-drug conjugates
DBCO-PEG4-MAL Maleimide Thiol-specific reactivity Cysteine-tagged protein labeling
DBCO-PEG10-DOTA DOTA chelator Radiometal coordination (e.g., ⁶⁴Cu) PET imaging probes

Advantages of this compound :

  • Bifunctionality : Enables dual labeling or crosslinking without competing side reactions .
  • Stability : Maintains reactivity after prolonged storage at -20°C .

Comparison with Non-DBCO Click Chemistry Reagents

Other copper-free click chemistry reagents exhibit distinct kinetics and biocompatibility:

Compound Reaction Partner Rate Constant (k, M⁻¹s⁻¹) Toxicity Applications
This compound Azides ~1–10 Low Live-cell imaging
TCO-PEG3-Maleimide Tetrazines ~100–1,000 Moderate Fast in vivo labeling
BCN-PEG4-DSPE Azides ~0.1–1 Low Liposome functionalization

Critical Insight :
this compound offers moderate reaction rates suitable for controlled bioconjugation, whereas tetrazine-TCO systems enable ultrafast labeling but may require toxicity screening .

Research Findings and Industrial Relevance

  • Drug Delivery : this compound-modified liposomes showed 90% encapsulation efficiency and sustained release in tumor models .
  • Diagnostics: PEG10-spaced DBCO-azide conjugates improved ELISA sensitivity by 40% compared to PEG4 variants .
  • Limitations : Shorter PEG chains (e.g., PEG2) exhibit aggregation in aqueous buffers, limiting in vivo use .

Biological Activity

DBCO-PEG10-DBCO is a bifunctional polyethylene glycol (PEG) derivative that features two dibenzocyclooctyne (DBCO) groups connected by a hydrophilic PEG spacer. This compound is primarily utilized in bioorthogonal chemistry, particularly for conjugating azide-bearing compounds, which is essential in various biochemical and therapeutic applications.

  • Molecular Formula : C60H74N4O14
  • Molecular Weight : 1075.3 g/mol
  • Purity : 95%
  • Storage Conditions : -20 °C
  • Click Chemistry Group : DBCO

The DBCO groups facilitate the formation of stable triazole linkages with azide compounds without the need for copper catalysts, enhancing biocompatibility and reducing cytotoxicity.

This compound operates through bioorthogonal click chemistry, allowing for selective modifications of biomolecules in living systems. The hydrophilic PEG spacer enhances solubility and permeability across biological membranes, which is critical for effective cellular uptake and biodistribution.

Applications in Research

  • Vaccine Development : Recent studies have explored the use of this compound in engineering virus-like particles (VLPs) for vaccine delivery. By modifying VLPs with DBCO, researchers can enhance their immunogenicity through the incorporation of immunostimulatory agents like CpG oligonucleotides. This modification has shown to significantly increase the activation of dendritic cells (DCs) and subsequent immune responses, as evidenced by increased cytokine secretion (IL-6 and IL-12p70) following treatment with modified particles .
  • Antibody Drug Conjugates (ADCs) : this compound serves as a linker in the synthesis of ADCs, facilitating the conjugation of antibodies to cytotoxic drugs. This approach allows for targeted delivery of therapeutics to specific cells, minimizing off-target effects and enhancing therapeutic efficacy .
  • Protein PEGylation : The compound is also used for site-specific PEGylation of proteins, which can improve their pharmacokinetic properties by increasing circulation time and reducing immunogenicity. Studies have demonstrated that DBCO-PEG10 can effectively modify proteins under physiological conditions, maintaining their functional integrity while enhancing solubility .

Case Study 1: Engineering Virus-Like Particles

A study detailed the modification of endogenous virus-like particles using this compound to incorporate CpG oligonucleotides. The resulting ePAC (enhanced particle) demonstrated a transfection efficiency of 99.9% in DC2.4 cells, significantly enhancing the immune response compared to unmodified VLPs .

Case Study 2: Antibody Conjugation

In research focusing on bispecific protein conjugates, DBCO-PEG10 was utilized to link antibodies targeting different antigens. The conjugates exhibited improved binding kinetics and stability compared to traditional methods, showcasing the advantages of using DBCO-based linkers in therapeutic applications .

Data Tables

PropertyValue
Molecular Weight1075.3 g/mol
Purity95%
Storage Temperature-20 °C
Functional GroupsTwo DBCO groups
ApplicationDescription
Vaccine DevelopmentEnhances VLP immunogenicity
Antibody Drug ConjugatesFacilitates targeted drug delivery
Protein PEGylationImproves solubility and pharmacokinetics

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing DBCO-PEG10-DBCO purity and structural integrity?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm DBCO end-group presence (e.g., characteristic peaks for cyclooctyne protons at ~6.5–7.5 ppm) and High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. For PEG chain length validation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is critical to confirm the molecular weight distribution .
  • Experimental Design : Include controls such as unmodified PEG and DBCO-only compounds to isolate spectral signatures. Triplicate runs ensure reproducibility .

Q. How can researchers optimize this compound’s reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation?

  • Methodology : Conduct kinetic studies using azide-functionalized model compounds (e.g., fluorescein-azide) under varying conditions (pH, temperature, solvent polarity). Monitor reaction progress via fluorescence quenching or HPLC.
  • Data Interpretation : Compare rate constants (k) across conditions. Higher reactivity is often observed in aqueous buffers (pH 7.4) at 25°C due to DBCO’s stability in physiological conditions .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s crosslinking efficiency in hydrogel formation?

  • Methodology : Apply systematic error analysis by isolating variables (e.g., stoichiometric ratios, azide density, crosslinker length). Use rheometry to quantify hydrogel stiffness and confocal microscopy to visualize network homogeneity.
  • Contradiction Resolution : Cross-reference experimental parameters with published protocols. For example, discrepancies in gelation time may arise from unaccounted moisture content, which accelerates DBCO hydrolysis .

Q. What frameworks are suitable for designing studies on this compound’s biocompatibility in live-cell labeling?

  • Methodology : Adopt the PICO framework (Population: specific cell lines; Intervention: this compound concentration; Comparison: non-functionalized PEG controls; Outcome: cell viability via MTT assay, labeling efficiency via flow cytometry).
  • Ethical Considerations : Include cytotoxicity thresholds (e.g., IC50 values) and validate with independent assays (e.g., lactate dehydrogenase leakage) to avoid false positives .

Q. How can data from failed this compound experiments be contextualized to advance research narratives?

  • Methodology : Implement a structured data platform (e.g., LabArchives or Benchling) to log raw data, metadata, and observer notes. Use argumentation frameworks to link failed experiments to hypotheses (e.g., “excessive PEG crowding inhibits azide access”).
  • Knowledge Sharing : Publish negative results in repositories like Figshare to inform the community of non-obvious pitfalls (e.g., DBCO oxidation in aerobic conditions) .

Methodological Guidelines

  • For Experimental Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry standards: report batch-specific PEG polydispersity indices (PDI) and DBCO functionalization yields. Use Supplementary Information for extensive datasets .
  • For Literature Reviews : Leverage Web of Science and PubMed with Boolean queries (e.g., “DBCO-PEG* AND (conjugation OR crosslinking)”) to avoid bias from non-peer-reviewed platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.